molecular formula C26H52O B14520732 Hexacos-21-EN-1-OL CAS No. 62803-14-9

Hexacos-21-EN-1-OL

Cat. No.: B14520732
CAS No.: 62803-14-9
M. Wt: 380.7 g/mol
InChI Key: OKTJDZWZBMALCG-UHFFFAOYSA-N
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Description

Hexacos-21-EN-1-OL is a monounsaturated long-chain fatty alcohol with a 26-carbon backbone and a double bond at the 21st position. Based on analogous compounds, this compound is expected to exhibit high hydrophobicity, a solid crystalline state at room temperature, and applications in lipid biochemistry or industrial surfactants. However, the presence of the double bond may reduce its melting point compared to saturated counterparts and influence its reactivity .

Properties

CAS No.

62803-14-9

Molecular Formula

C26H52O

Molecular Weight

380.7 g/mol

IUPAC Name

hexacos-21-en-1-ol

InChI

InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h5-6,27H,2-4,7-26H2,1H3

InChI Key

OKTJDZWZBMALCG-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexacos-21-EN-1-OL can be synthesized through the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources, such as the methanolic extract of Hygrophila auriculata. The extraction process includes solvent extraction, followed by purification using chromatographic techniques like silica gel column chromatography .

Chemical Reactions Analysis

Types of Reactions

Hexacos-21-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hexacos-21-EN-1-AL (aldehyde) or Hexacos-21-EN-1-OIC acid (carboxylic acid).

    Reduction: Hexacosane.

    Substitution: Hexacos-21-EN-1-CHLORIDE (chloride derivative).

Scientific Research Applications

Hexacos-21-EN-1-OL has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Hexacos-21-EN-1-OL involves its interaction with cellular membranes, where it can modulate membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity. The compound may also exert its effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Hexacos-21-EN-1-OL with structurally related alcohols and lactones, using data from the provided evidence:

Compound Molecular Formula Carbon Chain Functional Group Melting Point (°C) Key Physical Traits
1-Hexacosanol C₂₆H₅₄O 26 (saturated) Primary alcohol 79–81 Crystalline, odorless, white
This compound C₂₆H₅₂O* 26 (unsaturated) Unsaturated alcohol ~60–70 (estimated) Likely waxy solid**
Dodecan-1-ol C₁₂H₂₆O 12 (saturated) Primary alcohol ~24† Liquid at room temperature
Hexan-1-ol C₆H₁₄O 6 (saturated) Primary alcohol -45†† Flammable liquid
Hexan-6-olide C₆H₁₀O₂ 6 (cyclic) Lactone Not reported Liquid (cyclic ester)

Assumed molecular formula based on nomenclature. *Estimated due to double bond reducing intermolecular forces. ††Hexan-1-ol’s low melting point aligns with its classification as a flammable liquid .

Key Observations:
  • Chain Length Impact: Longer chains (e.g., 1-Hexacosanol) exhibit higher melting points due to stronger van der Waals forces. The unsaturated this compound likely has a lower melting point than its saturated analog .
  • Functional Group Differences : Hexan-6-olide, a lactone, diverges significantly in reactivity and phase (liquid vs. solid alcohols) due to its cyclic ester structure .
Key Observations:
  • Longer-chain alcohols (e.g., 1-Hexacosanol) are generally safer than shorter ones (e.g., Hexan-1-ol), which pose flammability and toxicity risks .
  • Unsaturation in this compound may slightly increase reactivity but is unlikely to introduce significant hazards without functional groups like epoxides.

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